molecular formula C10H11Cl2N3S B15088047 2,4-dichlorobenzaldehyde N-ethylthiosemicarbazone CAS No. 477734-54-6

2,4-dichlorobenzaldehyde N-ethylthiosemicarbazone

Cat. No.: B15088047
CAS No.: 477734-54-6
M. Wt: 276.18 g/mol
InChI Key: OQLLRXRAUJHHMU-MKMNVTDBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichlorobenzaldehyde N-ethylthiosemicarbazone is a chemical compound with the molecular formula C10H11Cl2N3S It is known for its unique structure, which includes a dichlorobenzaldehyde moiety and an N-ethylthiosemicarbazone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichlorobenzaldehyde N-ethylthiosemicarbazone typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and N-ethylthiosemicarbazide. The reaction is usually carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the condensation process, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorobenzaldehyde N-ethylthiosemicarbazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

    Substitution: The dichlorobenzaldehyde moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions result in the replacement of chlorine atoms with other functional groups.

Scientific Research Applications

2,4-Dichlorobenzaldehyde N-ethylthiosemicarbazone has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound has been studied for its potential antimicrobial and antifungal properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2,4-dichlorobenzaldehyde N-ethylthiosemicarbazone involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which may enhance its biological activity. Additionally, its ability to undergo various chemical reactions allows it to interact with biological molecules, potentially disrupting cellular processes and leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzaldehyde: A precursor in the synthesis of 2,4-dichlorobenzaldehyde N-ethylthiosemicarbazone.

    N-Ethylthiosemicarbazide: Another precursor used in the synthesis.

    2,4-Dichlorobenzyl alcohol: A related compound with similar structural features.

Uniqueness

This compound is unique due to its combination of a dichlorobenzaldehyde moiety and an N-ethylthiosemicarbazone group. This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

CAS No.

477734-54-6

Molecular Formula

C10H11Cl2N3S

Molecular Weight

276.18 g/mol

IUPAC Name

1-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-ethylthiourea

InChI

InChI=1S/C10H11Cl2N3S/c1-2-13-10(16)15-14-6-7-3-4-8(11)5-9(7)12/h3-6H,2H2,1H3,(H2,13,15,16)/b14-6+

InChI Key

OQLLRXRAUJHHMU-MKMNVTDBSA-N

Isomeric SMILES

CCNC(=S)N/N=C/C1=C(C=C(C=C1)Cl)Cl

Canonical SMILES

CCNC(=S)NN=CC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.